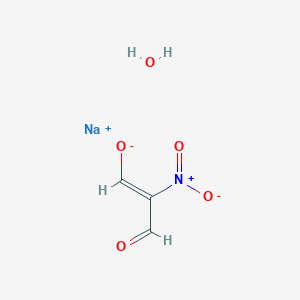

![molecular formula C20H10F6N2S B2772880 6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile CAS No. 338749-50-1](/img/structure/B2772880.png)

6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

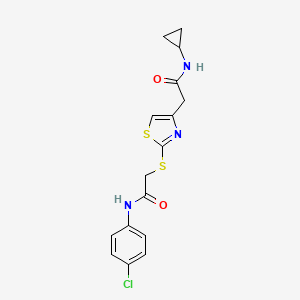

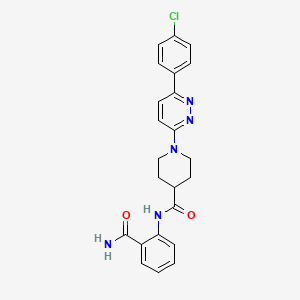

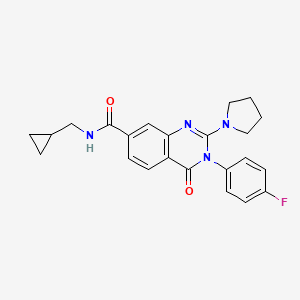

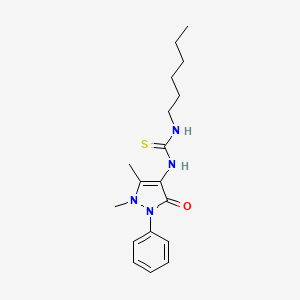

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl groups are electron-withdrawing, which would affect the electronic structure of the molecule. The phenyl rings could participate in π-π stacking interactions, and the sulfanyl group could form hydrogen bonds .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The nitrile group could be hydrolyzed to a carboxylic acid, or reduced to an amine. The trifluoromethyl groups could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile and sulfanyl groups could increase its polarity, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

- Research into the synthesis and decomposition of related compounds, such as benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, has been foundational in understanding the chemical reactivity of trifluoromethylated and phenylsulfanyl groups, which are key features of the target compound. These studies provide insight into the thermal decomposition processes and potential synthetic routes for related chemicals (Zhu & Desmarteau, 1993).

- The first preparation and crystal structure analysis of heterocyclic λ6-sulfanenitrile derivatives offer insights into the molecular and electronic structures of compounds with similar functionalities, which can be critical for designing new materials or pharmaceuticals with desired properties (Fujii et al., 2001).

Materials Science Applications

- Studies on copoly(arylene ether)s containing pendant sulfonic acid groups for proton exchange membranes highlight the application of trifluoromethylated and phenylsulfanyl groups in creating materials with high ion exchange capacities and proton conductivities. Such materials are valuable for fuel cell applications, demonstrating the potential of incorporating similar functional groups into polymers for enhanced performance (Kim et al., 2009).

Chemical Properties and Potential Applications

- The kinetic investigation on the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles contributes to understanding the chemical behavior of compounds with fluoro and phenyl groups under various conditions. This knowledge is crucial for predicting the stability and reactivity of related chemicals in different environments (Dong et al., 2001).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-phenyl-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]sulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F6N2S/c21-19(22,23)13-6-8-14(9-7-13)29-18-15(11-27)16(20(24,25)26)10-17(28-18)12-4-2-1-3-5-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMCXOYAYYYSHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2772800.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2772807.png)

![8-Oxobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2772808.png)

![3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2772809.png)

![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2772819.png)

![5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2772820.png)